Cas no 10438-96-7 (Methylsulfamoyl chloride)

Methylsulfamoyl chloride 化学的及び物理的性質
名前と識別子
-
- Sulfamoyl chloride,N-methyl-
- Methylsulfamoyl Chloride
- N-methylsulfamoyl chloride
- N-methyl-Sulfamoyl chloride
- (MethylsulfaMoyl)chloranuide
- Methylaminosulfonyl chloride
- N-Methylaminosulfonyl chloride
- Methylsulfamoylchloride
- methylsulfamyl chloride
- methyl sulfamoyl chloride
- Sulfamoyl chloride, methyl-
- Methylsulfamoylchlorid
- methylsulfamyl choride
- Methylsulphamoyl chloride
- methylsulfamic acid chloride
- N-methyl sulfamoyl chloride
- UJJUEJRWNWVHCM-UHFFFAOYSA-N
- BCP04290
- Methylsulfamoyl c
- 10438-96-7
- MFCD00126938
- FT-0600279
- Methylsulfamoyl chloride, AldrichCPR
- SY004236
- N-methylsulfamoylchloride
- SCHEMBL573159
- AKOS000196689
- METHOTREXATEHYDRATE
- DTXSID20472720
- EN300-112730
- AMY20578
- CS-0150984
- A21090
- CS-11064
- DB-007699
- STL301755
- Methylsulfamoyl chloride
-
- MDL: MFCD00126938
- インチ: 1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3
- InChIKey: UJJUEJRWNWVHCM-UHFFFAOYSA-N
- SMILES: ClS(NC)(=O)=O
計算された属性
- Exact Mass: 128.965127g/mol
- Surface Charge: 0
- XLogP3: 0.1
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 3
- 回転可能化学結合数: 1
- Exact Mass: 128.965127g/mol
- 単一同位体質量: 128.965127g/mol
- Topological Polar Surface Area: 54.6Ų
- Heavy Atom Count: 6
- 複雑さ: 110
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.501±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- Boiling Point: 188.9±23.0 ºC (760 Torr),
- フラッシュポイント: 68.0±22.6 ºC,
- Refractive Index: 1.468
- Solubility: 可溶性(110 g/l)(25ºC)、
- PSA: 54.55000
- LogP: 1.16110
- じょうきあつ: 3.1±0.2 mmHg at 25°C
Methylsulfamoyl chloride Security Information
- Signal Word:Danger
- 危害声明: H302 (100%) H312 (100%) H314 (100%)
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 22
- セキュリティの説明: H302 (100%) H312 (100%) H314 (100%)
-
危険物標識:
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
Methylsulfamoyl chloride 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Methylsulfamoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-112730-50mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 50mg |
$27.0 | 2022-10-09 | |
Enamine | \nEN300-112730-500mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 500mg |
$91.0 | 2022-10-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004236-5g |
Methylsulfamoyl Chloride |
10438-96-7 | >95% | 5g |
¥750.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004236-25g |
Methylsulfamoyl Chloride |
10438-96-7 | >95% | 25g |
¥2500.00 | 2024-07-09 | |
Enamine | EN300-112730-0.05g |
N-methylsulfamoyl chloride |
10438-96-7 | 95% | 0.05g |
$27.0 | 2023-10-26 | |
Enamine | EN300-112730-0.5g |
N-methylsulfamoyl chloride |
10438-96-7 | 95% | 0.5g |
$91.0 | 2023-10-26 | |
Enamine | EN300-112730-2.5g |
N-methylsulfamoyl chloride |
10438-96-7 | 95% | 2.5g |
$197.0 | 2023-10-26 | |
Enamine | EN300-112730-5.0g |
N-methylsulfamoyl chloride |
10438-96-7 | 95% | 5g |
$330.0 | 2023-05-26 | |
Enamine | EN300-112730-2500mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 2500mg |
$197.0 | 2022-10-09 | |
Enamine | EN300-112730-1000mg |
N-methylsulfamoyl chloride |
10438-96-7 | 95.0% | 1g |
$118.0 | 2022-10-09 |
Methylsulfamoyl chloride 関連文献
-
1. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrileWilliam J. Spillane,Francis A. McHugh,Padraig O. Burke J. Chem. Soc. Perkin Trans. 2 1998 13
-
Daniel S. J. Miller,Sabine A. Voell,Izidor Sosi?,Matic Proj,Olivia W. Rossanese,Gregor Schnakenburg,Michael Gütschow,Ian Collins,Christian Steinebach RSC Med. Chem. 2022 13 731
Methylsulfamoyl chlorideに関する追加情報
Recent Advances in Methylsulfamoyl Chloride (CAS: 10438-96-7) Research and Applications in Chemical Biology and Pharmaceutical Sciences
Methylsulfamoyl chloride (CAS: 10438-96-7) is a versatile chemical reagent widely used in the synthesis of sulfonamide derivatives, which are pivotal in drug discovery and development. Recent studies have highlighted its role as a key intermediate in the preparation of bioactive molecules, including enzyme inhibitors, antimicrobial agents, and anticancer compounds. This research brief consolidates the latest findings on Methylsulfamoyl chloride, focusing on its synthetic applications, mechanistic insights, and emerging therapeutic potentials.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methylsulfamoyl chloride in the synthesis of novel sulfonamide-based HDAC (histone deacetylase) inhibitors. The researchers employed a one-pot reaction strategy, where Methylsulfamoyl chloride served as a sulfamoylation agent to introduce the sulfonamide moiety into the inhibitor scaffold. The resulting compounds exhibited potent inhibitory activity against HDAC isoforms, with IC50 values in the nanomolar range, suggesting their potential as epigenetic therapeutics for cancer treatment.
In the field of antimicrobial drug development, a recent Bioorganic & Medicinal Chemistry Letters report (2024) detailed the use of Methylsulfamoyl chloride to synthesize sulfonamide-linked quinolone hybrids. These hybrids displayed broad-spectrum antibacterial activity against multidrug-resistant strains, including MRSA and ESBL-producing E. coli. Mechanistic studies revealed that the sulfonamide group, introduced via Methylsulfamoyl chloride, enhanced bacterial dihydropteroate synthase (DHPS) binding affinity, thereby improving the compounds' efficacy.
Advancements in synthetic methodology have also been reported. A 2024 Organic Process Research & Development paper described a continuous-flow protocol for the safe and scalable production of Methylsulfamoyl chloride derivatives. This approach addressed the compound's moisture sensitivity and hazardous nature by minimizing human exposure and improving reaction control, achieving >90% yield with high purity (>98%). The developed method is particularly relevant for industrial-scale pharmaceutical manufacturing.
Emerging applications in radiopharmaceuticals have been explored in a 2023 Nuclear Medicine and Biology study, where Methylsulfamoyl chloride was used to synthesize [18F]-labeled sulfonamides for PET imaging. The radiotracers demonstrated excellent tumor uptake and retention in preclinical models, highlighting their potential for cancer diagnostics. The sulfamoylation reaction, facilitated by Methylsulfamoyl chloride, proved crucial for maintaining the radiochemical purity and stability of the tracers.
Safety and handling considerations remain an active research area. A 2024 Chemical Health and Safety review emphasized proper storage conditions (anhydrous, under inert atmosphere) and handling protocols for Methylsulfamoyl chloride, given its reactivity with moisture and potential for toxic gas release. Recent improvements in commercial packaging, including septum-sealed bottles and molecular sieve additives, have enhanced its stability for laboratory use.
The expanding applications of Methylsulfamoyl chloride underscore its importance in modern drug discovery. Future research directions may focus on developing greener synthetic approaches, exploring new therapeutic targets for sulfonamide derivatives, and further optimizing the compound's handling for industrial applications. The continued evolution of Methylsulfamoyl chloride chemistry promises to yield novel bioactive molecules addressing unmet medical needs.
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